molecular formula C13H6Cl4N4 B2503435 1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole CAS No. 219719-67-2

1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole

Cat. No. B2503435
CAS RN: 219719-67-2
M. Wt: 360.02
InChI Key: YXHPXFQFVVHCME-UHFFFAOYSA-N
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Description

The compound "1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole" is a derivative of tetrazole, a class of compounds known for their high nitrogen content and potential applications in energetic materials. Tetrazoles are of interest in various fields due to their stability and energy content, which are important for applications such as gun propellants and explosives .

Synthesis Analysis

While the provided data does not directly describe the synthesis of "1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole," it does offer insights into the synthesis of related heterocyclic compounds. For instance, the synthesis of geminal bis(heteroarylium) salts from 5-amino-1-methyl-1H-1,2,4-triazole under mild, neutral conditions indicates that similar conditions could potentially be applied to synthesize the dichlorophenyl tetrazole derivatives . Additionally, the synthesis of bis(3-chlorophenyl) compounds with triazole rings suggests that chlorinated phenyl groups can be incorporated into heterocyclic structures, which is relevant for the dichlorophenyl groups in the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been established using various spectroscopic methods and X-ray diffraction crystallography. For example, the crystal structure of a bis(3-chlorophenyl) triazole compound was determined, which could provide a basis for understanding the structural aspects of the dichlorophenyl tetrazole compound . The importance of intermolecular interactions in stabilizing the molecular conformation and packing is also highlighted, which could be relevant for the tetrazole derivative .

Chemical Reactions Analysis

The data does not provide specific information on the chemical reactions of "1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole." However, the study of related heterocyclic compounds, such as the formation of geminal bis(heteroarylium) salts, suggests that the tetrazole compound may also undergo reactions that lead to the formation of salts or complexes with other molecules . The equilibrium between different tautomers of triazole and their isolation as complexes indicates that the tetrazole compound may also exhibit tautomeric behavior and form complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole" are not directly discussed in the provided data. However, the synthesis and characterization of energetic derivatives of tetrazole and triazole compounds, combining the advantages of both rings, suggest that the target compound may also possess high nitrogen content and energetic properties suitable for applications in propellants and explosives . The density and crystal packing of related compounds provide insights into the likely solid-state properties of the tetrazole derivative .

Scientific Research Applications

Environmental Toxicity and Pharmacology

Research has explored the implications of chlorophenyl compounds, such as DDT and its metabolites (DDT and DDE), which act as endocrine disruptors in humans and wildlife. Such studies highlight the environmental persistence, bioaccumulation through the food chain, and impact on reproductive and immune systems due to estrogen-disrupting action. These insights into the environmental and biological effects of chlorophenyl compounds could offer a parallel understanding of the environmental fate and biological interactions of "1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole" (Burgos-Aceves et al., 2021).

Organic Synthesis and Chemical Properties

The synthesis and application of triazole derivatives, including various triazole families such as 1H-1,2,3-triazoles, have been extensively studied. These compounds exhibit a broad range of biological activities, suggesting potential pharmaceutical, agricultural, or industrial applications. Triazoles have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. This area of research may align with the chemical reactivity and potential applications of "1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole" in creating new materials or bioactive molecules (Ferreira et al., 2013).

Environmental Remediation

The role of certain compounds in environmental remediation, particularly in the treatment of organic pollutants, has been a subject of investigation. Enzymatic approaches using redox mediators have shown promise in enhancing the degradation efficiency of recalcitrant compounds. Understanding the interactions and effectiveness of specific chemical structures in these processes could provide insight into the potential environmental applications of "1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole" for pollution treatment or bioremediation efforts (Husain & Husain, 2007).

properties

IUPAC Name

1,5-bis(3,4-dichlorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl4N4/c14-9-3-1-7(5-11(9)16)13-18-19-20-21(13)8-2-4-10(15)12(17)6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHPXFQFVVHCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole

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